Bis(4-hydroxyphenyl)phenylphosphine oxide
Overview
Description
Bis(4-hydroxyphenyl)phenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₈H₁₅O₃P. This compound is characterized by the presence of two hydroxyphenyl groups and one phenyl group attached to a phosphine oxide core. It is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide typically involves the reaction of 4-bromoanisole with phenylphosphine oxide. The process includes several steps:
Formation of the Grignard Reagent: 4-bromoanisole is treated with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.
Reaction with Phenylphosphine Oxide: The Grignard reagent is then reacted with phenylphosphine oxide to yield bis(4-methoxyphenyl)phenylphosphine oxide.
Demethylation: The final step involves demethylation of the methoxy groups to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(4-hydroxyphenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Bis(4-hydroxyphenyl)phenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Materials Science: The compound is incorporated into polymers to enhance their thermal stability and flame retardancy.
Biology and Medicine: It is studied for its potential use in drug delivery systems and as a component in biomedical materials.
Mechanism of Action
The mechanism of action of bis(4-hydroxyphenyl)phenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The hydroxy groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The phosphine oxide core can participate in redox reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the hydroxy groups.
Bis(4-methoxyphenyl)phenylphosphine oxide: A precursor in the synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide.
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide: Another organophosphorus compound used in flame retardants.
Uniqueness: this compound is unique due to the presence of hydroxy groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)-phenylphosphoryl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXPKOPFEGFWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229719 | |
Record name | p,p'-(Phenylphosphinylidene)bisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795-43-7 | |
Record name | Bis(4-hydroxyphenyl)phenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=795-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p,p'-(Phenylphosphinylidene)bisphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-(Phenylphosphinylidene)bisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p,p'-(phenylphosphinylidene)bisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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